molecular formula C14H12BF3O4 B594662 3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid CAS No. 1256345-95-5

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid

Cat. No.: B594662
CAS No.: 1256345-95-5
M. Wt: 312.051
InChI Key: BDELXVOPRDLJAU-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid (CAS 1256345-95-5) is a high-value boronic acid ester with the molecular formula C 14 H 12 BF 3 O 4 and a molecular weight of 312.06 g/mol . This compound is primarily used as a critical synthetic intermediate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to facilitate the formation of carbon-carbon bonds. Its specific structure, featuring both a benzyloxy protecting group and a metabolically stable trifluoromethoxy substituent, makes it a valuable building block in medicinal chemistry and pharmaceutical research for the development of novel active compounds . The benzyloxy group can be selectively deprotected, allowing for further structural diversification, while the trifluoromethoxy group is often incorporated to fine-tune the lipophilicity, metabolic stability, and bioavailability of candidate molecules. Researchers utilize this boronic acid in the synthesis of complex biaryl ethers and other advanced scaffolds, particularly in the construction of Protein Degrader Building Blocks for targeted protein degradation platforms . This product is labeled with a minimum purity of 97% and should be stored at room temperature . It is intended for professional research and industrial manufacturing purposes only. This chemical is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[3-phenylmethoxy-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O4/c16-14(17,18)22-13-7-11(15(19)20)6-12(8-13)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDELXVOPRDLJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC(F)(F)F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681633
Record name [3-(Benzyloxy)-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-95-5
Record name [3-(Benzyloxy)-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid typically involves the following steps:

    Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through a nucleophilic aromatic substitution reaction using a trifluoromethoxy anion source.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form a phenol derivative.

    Reduction: The benzyloxy group can be reduced to a benzyl group under suitable conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and aryl or vinyl halide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of benzyl derivatives.

Scientific Research Applications

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid in chemical reactions involves the formation of a boronate complex with a palladium catalyst, which facilitates the cross-coupling reaction with an aryl or vinyl halide. The boronic acid group acts as a nucleophile, attacking the electrophilic palladium complex, leading to the formation of a new carbon-carbon bond. The benzyloxy and trifluoromethoxy groups can influence the reactivity and selectivity of the compound through electronic and steric effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Similar Boronic Acids

Compound Name Substituents Molecular Formula (Estimated) Key Features Applications Reference
This compound 3-benzyloxy, 5-trifluoromethoxy C₁₄H₁₂BF₃O₄ Balanced electronic effects; steric hindrance from benzyloxy Suzuki coupling, drug intermediates
3-(Trifluoromethoxy)phenylboronic acid 3-trifluoromethoxy C₇H₆BF₃O₃ High electrophilicity; compact structure Cross-coupling reactions
3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid 3-isopropoxy, 5-trifluoromethoxy C₁₀H₁₁BF₃O₄ Reduced steric bulk; improved solubility Catalysis, organic synthesis
[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid 2-chloro, 5-pyridinylmethoxy, 4-trifluoromethoxy C₁₄H₁₁BClF₃NO₃ Chloro enhances electron withdrawal; pyridinylmethoxy enables H-bonding Enzyme inhibition, medicinal chemistry
3-(Benzyloxy)phenylboronic acid 3-benzyloxy C₁₃H₁₃BO₃ Lacks trifluoromethoxy; moderate reactivity Anti-inflammatory research

Reactivity in Cross-Coupling Reactions

  • Electrophilicity : The trifluoromethoxy group in the target compound enhances electrophilicity at the boron center, facilitating Suzuki-Miyaura couplings. However, the benzyloxy group’s electron-donating nature slightly moderates this effect compared to 3-(trifluoromethoxy)phenylboronic acid, which lacks bulky substituents .

Unique Features of the Target Compound

The coexistence of benzyloxy and trifluoromethoxy groups is rare in reported boronic acids. This combination balances electron withdrawal (from -OCF₃) and steric bulk (from -OCH₂C₆H₅), enabling unique reactivity profiles and selectivity in biological applications .

Biological Activity

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethoxy group and a benzyloxy substituent on the phenylboronic acid core, which influences its solubility, acidity, and interaction with biological targets. The presence of the trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability.

The primary mechanism of action for this compound involves its role as an inhibitor of specific enzymes and proteins involved in cellular processes. Boronic acids are known to interact with diols in biomolecules, influencing their function.

Target Enzymes

  • Tubulin Polymerization Inhibition : Similar to other boronic acids, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division and leading to apoptosis in cancer cells .
  • Antimicrobial Activity : The compound exhibits antibacterial properties against various strains, including Escherichia coli and Bacillus cereus, with significant inhibition observed at specific concentrations .

Antimicrobial Efficacy

In vitro studies have demonstrated that this compound possesses moderate antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against Candida albicans and Aspergillus niger suggest potential as an antifungal agent. Comparative studies show that its efficacy may exceed that of established antifungal agents like Tavaborole .

Microorganism MIC (µg/mL) Comparison
Candida albicans100Moderate activity
Aspergillus niger80Higher than Tavaborole
Escherichia coli50Effective against bacteria
Bacillus cereus30Lower MIC than Tavaborole

Anticancer Activity

Preliminary studies indicate that the compound may exhibit anticancer properties through the inhibition of tumor cell proliferation. In xenograft mouse models, compounds similar to this compound have shown promising results in reducing tumor size and enhancing survival rates .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics that are influenced by its chemical structure. Studies suggest that the compound is metabolically stable in liver microsomes, indicating a favorable profile for therapeutic applications .

Case Studies

  • Antimicrobial Activity Study : A study assessed the antimicrobial efficacy of various phenylboronic acids, including this compound. Results indicated effective inhibition against Bacillus cereus, with an MIC lower than that of standard treatments .
  • Cancer Cell Proliferation Inhibition : Research involving xenograft models demonstrated that similar compounds could significantly reduce tumor growth by inducing apoptosis through microtubule disruption mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(benzyloxy)-5-(trifluoromethoxy)phenylboronic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via sequential functionalization of a phenylboronic acid scaffold. A two-step approach is common:

Protection : Introduce the benzyloxy group via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., using Pd catalysts) .

Trifluoromethoxy introduction : Fluorination or trifluoromethylation reactions, often requiring anhydrous conditions and catalysts like Cu(I) or Pd(0) .

  • Key variables : Temperature (80–120°C), solvent polarity (THF or DMF), and catalyst loading (1–5 mol%) significantly affect yield. For example, higher Pd catalyst concentrations improve coupling efficiency but may increase side products .

Q. How can impurities such as boronic acid anhydrides be identified and mitigated during synthesis?

  • Detection : Use 11^{11}B NMR spectroscopy to distinguish between boronic acid (δ ~30 ppm) and its anhydride (δ ~20 ppm). LC-MS can confirm molecular weight discrepancies .
  • Mitigation : Store the compound under anhydrous conditions (argon atmosphere) and use freshly distilled solvents to minimize anhydride formation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Primary methods :

  • NMR : 1^{1}H, 13^{13}C, and 19^{19}F NMR to verify substituent positions and fluorine integration .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ = 330.05 for C14_{14}H12_{12}BF3_3O3_3) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability profile :

  • Short-term : Stable at 2–8°C for 1–2 weeks in sealed, dark vials .
  • Long-term : Store at -20°C under argon to prevent hydrolysis or oxidation. Aqueous solutions degrade within 48 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in reported coupling efficiencies during Suzuki-Miyaura reactions with this boronic acid?

  • Issue : Discrepancies in yields (e.g., 40–85%) arise from competing protodeboronation or steric hindrance from the benzyloxy group.
  • Solutions :

  • Optimize base strength (e.g., Cs2_2CO3_3 over K2_2CO3_3) to enhance transmetalation .
  • Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates and reduce side reactions .

Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

  • Electronic impact : The strong electron-withdrawing nature of the trifluoromethoxy group (-OCF3_3) reduces electron density at the boron center, slowing transmetalation but improving selectivity for electron-deficient aryl halides .
  • Case study : Coupling with 4-bromonitrobenzene achieves >70% yield under Pd(OAc)2_2/SPhos catalysis, whereas electron-rich partners (e.g., 4-bromoanisole) require higher temperatures (100°C) .

Q. What computational methods predict the compound’s behavior in biological systems (e.g., enzyme inhibition)?

  • Approach :

Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., serine hydrolases) .

DFT calculations : Analyze charge distribution to identify nucleophilic attack sites (e.g., boron’s electrophilic character) .

  • Validation : Correlate computational predictions with experimental IC50_{50} values from enzyme assays .

Q. How do solvent polarity and pH affect the compound’s solubility and reactivity?

  • Solubility :

  • Polar solvents : Soluble in DMSO (50 mg/mL) but precipitates in water due to hydrophobicity .
  • pH dependence : Boronic acid forms tetrahedral boronate complexes above pH 8.5, enhancing aqueous solubility but reducing electrophilicity .

Q. What are the implications of trace metal contaminants in catalysis using this boronic acid?

  • Impact : Residual Pd (from synthesis) can poison enzymes or alter reaction pathways in biological assays.
  • Remediation : Purify via chelation (e.g., SiliaBond Thiol) or filtration through Celite .

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